molecular formula C10H8N2O B1261807 2-amino-4H-chromene-3-carbonitrile CAS No. 953802-74-9

2-amino-4H-chromene-3-carbonitrile

Cat. No.: B1261807
CAS No.: 953802-74-9
M. Wt: 172.18 g/mol
InChI Key: HTDJFGBZDIJBSP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-amino-4H-chromene-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . Additionally, this compound can activate potassium channels, which are vital for maintaining cellular ion balance and membrane potential . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to enzyme dysfunction and ion channel disorders.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . These molecular interactions highlight the compound’s potential as a multitarget therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions, leading to a loss of efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity . These findings are essential for determining the safe and effective dosage of this compound in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability . These transport and distribution mechanisms are vital for understanding the compound’s pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-amino-4H-chromene-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters or phenols. This reaction can be catalyzed by various catalysts, including Lewis acids like aluminum chloride (AlCl3) and organic bases like piperidine . The reaction typically proceeds under mild conditions, often in ethanol or water as solvents, and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Alkylation: Alcohols, AlCl3, CH3COOH

    Oxidation: Various oxidizing agents like iodine pentoxide (I2O5)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    N-Alkylation: Alkylated amino derivatives

    Oxidation: Oxidized chromene derivatives

    Substitution: Substituted chromene derivatives

Comparison with Similar Compounds

2-Amino-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its diverse chemical reactivity and wide range of applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-amino-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDJFGBZDIJBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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